![molecular formula C33H37BrN2O7 B1261341 dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(1-pyrrolidinylmethyl)phenyl]-2H-azocine-6,7-dicarboxylic acid dimethyl ester is a member of benzodioxoles.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- A study by Acheson, Paglietti, and Tasker (1974) described the formation of dimethyl 1,2-dihydroazocine-6,7-dicarboxylates, including a compound structurally similar to the one , from 1,2-dihydropyridines and dimethyl acetylenedicarboxylate. They observed intermediate formation and provided insights into ring flipping and valence tautomerism in azocines (Acheson, Paglietti, & Tasker, 1974).
- Haywood and Reid (1977) explored the addition of dimethyl acetylenedicarboxylate to compounds like 4-(pyrrolidin-1-yl)coumarin, leading to derivatives including dimethyl 1,2-dihydro-1-methyl-2-oxo-6-(pyrrolidin-1-yl)-1-benzazocine-4,5-dicarboxylate, demonstrating the potential of these compounds in synthetic chemistry (Haywood & Reid, 1977).
Synthesis of Related Compounds
- Uršič, Svete, and Stanovnik (2010) synthesized derivatives such as methyl 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, showcasing the versatility of similar compounds in synthesizing new molecular structures with potential applications in various fields (Uršič, Svete, & Stanovnik, 2010).
Pharmacological Applications
- Anderson et al. (2016) detailed the synthesis of a compound with a similar molecular structure, which is a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis. This highlights the relevance of such compounds in the development of new drugs (Anderson et al., 2016).
Analytical Chemistry and Spectroscopy
- Research by Miki et al. (2006) on the bromination of dimethyl indole-2,3-dicarboxylate, a structurally related compound, contributes to the understanding of chemical reactions and properties essential for analytical chemistry (Miki et al., 2006).
Electroluminescent Materials
- Dobrikov and Aleksandrova (2011) synthesized compounds with potential application in organic light-emitting devices, indicating the potential use of similar complex molecules in developing new materials for electronic applications (Dobrikov & Aleksandrova, 2011).
Propiedades
Nombre del producto |
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate |
|---|---|
Fórmula molecular |
C33H37BrN2O7 |
Peso molecular |
653.6 g/mol |
Nombre IUPAC |
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate |
InChI |
InChI=1S/C33H37BrN2O7/c1-40-32(38)26-14-23(6-5-13-37)15-29(24-9-7-22(8-10-24)18-35-11-3-4-12-35)36(20-27(26)33(39)41-2)19-25-16-30-31(17-28(25)34)43-21-42-30/h7-10,14-17,20,29,37H,3-6,11-13,18-19,21H2,1-2H3/b23-15-,26-14+,27-20+ |
Clave InChI |
GEIRZPHTXGPGKL-NMAVRLGCSA-N |
SMILES isomérico |
COC(=O)/C/1=C/C(=C\C(N(/C=C1/C(=O)OC)CC2=CC3=C(C=C2Br)OCO3)C4=CC=C(C=C4)CN5CCCC5)/CCCO |
SMILES canónico |
COC(=O)C1=CC(=CC(N(C=C1C(=O)OC)CC2=CC3=C(C=C2Br)OCO3)C4=CC=C(C=C4)CN5CCCC5)CCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1261261.png)
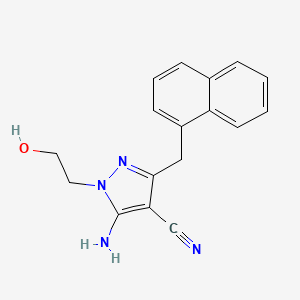
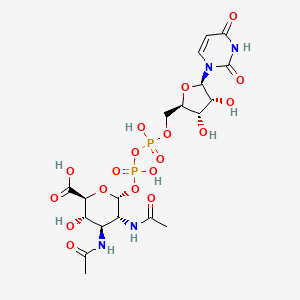
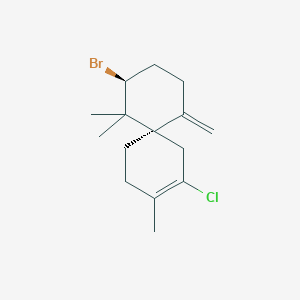
![Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)
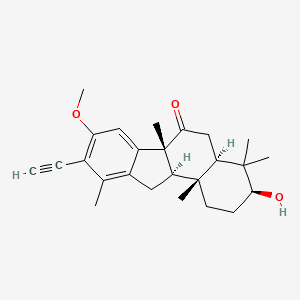
![2-(8-[3]-Ladderane-octanyl)-sn-glycerol](/img/structure/B1261268.png)
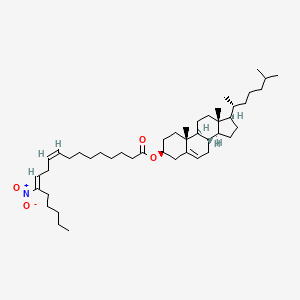
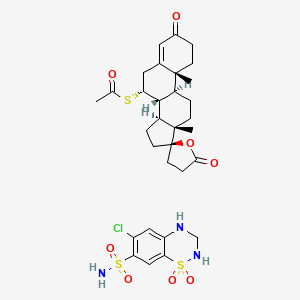
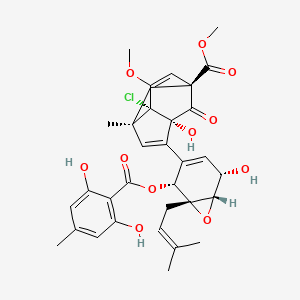
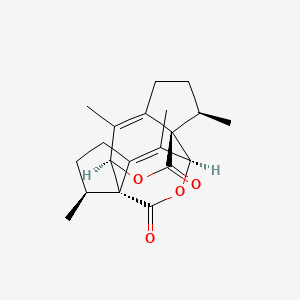
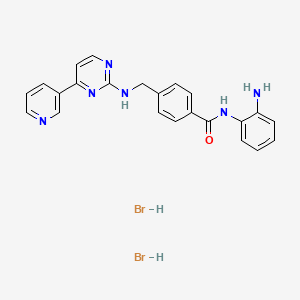
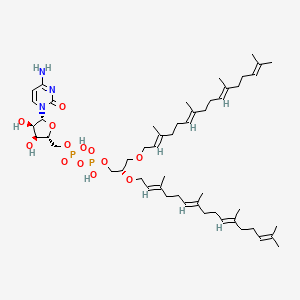
![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)